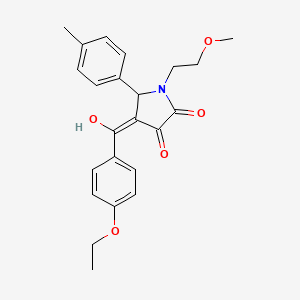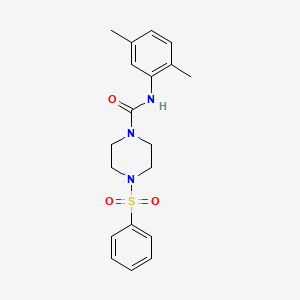
1'-(cyclopropylcarbonyl)-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1'-(cyclopropylcarbonyl)-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide, also known as CP-122,721, is a small molecule antagonist of the neuropeptide Y (NPY) receptor. NPY is a neurotransmitter that plays a role in a variety of physiological processes, including appetite regulation, anxiety, and stress response. CP-122,721 has been studied for its potential therapeutic applications in obesity, anxiety disorders, and addiction.
Mechanism of Action
1'-(cyclopropylcarbonyl)-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide acts as a selective antagonist of the NPY Y1 receptor, which is involved in appetite regulation, anxiety, and stress response. By blocking the activity of this receptor, 1'-(cyclopropylcarbonyl)-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide reduces the effects of NPY signaling, leading to decreased food intake, reduced anxiety, and decreased stress response.
Biochemical and Physiological Effects:
1'-(cyclopropylcarbonyl)-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its effects on appetite, anxiety, and stress response, 1'-(cyclopropylcarbonyl)-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide has been shown to reduce blood pressure and heart rate in rats. It has also been shown to reduce the release of corticotropin-releasing hormone (CRH), a key regulator of the stress response.
Advantages and Limitations for Lab Experiments
One advantage of 1'-(cyclopropylcarbonyl)-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide is its selectivity for the NPY Y1 receptor, which allows for more targeted studies of the effects of NPY signaling. However, one limitation is that 1'-(cyclopropylcarbonyl)-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide has a relatively short half-life in vivo, which can make dosing and administration challenging in some experimental settings.
Future Directions
There are a number of potential future directions for research on 1'-(cyclopropylcarbonyl)-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide. One area of interest is its potential as a treatment for obesity and related metabolic disorders. Another area of interest is its potential as a treatment for anxiety disorders and addiction. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1'-(cyclopropylcarbonyl)-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide, as well as its potential limitations and side effects.
Synthesis Methods
1'-(cyclopropylcarbonyl)-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis. One common method involves coupling the pyridine-2-carboxylic acid with the N-protected 1,4'-bipiperidine-3-carboxylic acid to form the bipiperidine intermediate. The cyclopropylcarbonyl group is then introduced using a Grignard reaction, followed by deprotection to yield the final product.
Scientific Research Applications
1'-(cyclopropylcarbonyl)-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide has been studied extensively in preclinical models for its potential therapeutic applications. In animal studies, 1'-(cyclopropylcarbonyl)-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide has been shown to reduce food intake and body weight in obese rats. It has also been shown to reduce anxiety-like behavior and stress response in rodents. In addition, 1'-(cyclopropylcarbonyl)-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide has been studied for its potential as an anti-addiction medication, as it has been shown to reduce drug-seeking behavior in animal models of addiction.
properties
IUPAC Name |
1-[1-(cyclopropanecarbonyl)piperidin-4-yl]-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O2/c26-20(23-14-18-5-1-2-10-22-18)17-4-3-11-25(15-17)19-8-12-24(13-9-19)21(27)16-6-7-16/h1-2,5,10,16-17,19H,3-4,6-9,11-15H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHPQSXSDQTLJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)C(=O)C3CC3)C(=O)NCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-{2-[(1-bromo-2-naphthyl)oxy]ethylidene}-5-nitro-2,3-dihydro-1-benzofuran-3-yl)morpholine](/img/structure/B5399970.png)
![4-benzyl-3-ethyl-1-[2-(2-oxopyrrolidin-1-yl)ethyl]-1,4-diazepan-5-one](/img/structure/B5399984.png)
![N-{[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5400003.png)
![5-{[(2-methoxyethyl)amino]sulfonyl}-2',6'-dimethylbiphenyl-3-carboxylic acid](/img/structure/B5400010.png)

![5-amino-3-[1-cyano-2-(4-methylphenyl)vinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B5400024.png)
![2-{4-[(4-ethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5400028.png)
![3-[2-(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)-2-oxoethyl]adamantan-1-ol](/img/structure/B5400033.png)
![ethyl 5-(2-methoxyphenyl)-7-methyl-2-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5400037.png)
![N-[2-oxo-2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)ethyl]urea](/img/structure/B5400038.png)
![6-bromo-3-[3-(4-fluorophenyl)acryloyl]-4-phenyl-2(1H)-quinolinone](/img/structure/B5400043.png)

![2-{[(4aS*,8aR*)-1-(3-methoxypropyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]methyl}benzonitrile](/img/structure/B5400057.png)
![3-hydroxy-3-{[(3-hydroxy-2,2-dimethylpropyl)amino]methyl}-1-(3-methylbenzyl)piperidin-2-one](/img/structure/B5400079.png)